methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate
Description
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate is a synthetic pyrrole derivative characterized by a conjugated system involving a benzodioxole ring and a 3,4-dimethoxyphenylethyl substituent. The Z-configuration at the 4-position ensures stereoelectronic effects that influence its reactivity and binding affinity. Its synthesis likely follows established protocols for analogous pyrrolone derivatives, such as condensation reactions involving active methylene groups and aromatic aldehydes .
Properties
IUPAC Name |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-15-23(25(28)31-4)18(11-17-6-8-20-22(13-17)33-14-32-20)24(27)26(15)10-9-16-5-7-19(29-2)21(12-16)30-3/h5-8,11-13H,9-10,14H2,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOQSVQGRDOJX-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CCC4=CC(=C(C=C4)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name: this compound
- Molecular Formula: C26H24N2O6
- Molar Mass: 460.48 g/mol
- CAS Number: 866135-62-8
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. A study synthesized various pyrrole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as methoxy groups, enhanced the antimicrobial efficacy of these compounds .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Pyrrole Derivative A | 50 | 30 |
| Pyrrole Derivative B | 40 | 25 |
| Methyl (4Z)-4-(1,3-benzodioxol...) | 35 | 20 |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of ClpP1P2 peptidase in Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) of 77 µM . This suggests that the compound may play a role in combating tuberculosis by targeting bacterial proteases critical for survival.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Interaction: The compound may bind to and inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.
- Antioxidant Activity: Some studies suggest that similar pyrrole compounds exhibit antioxidant properties, which could contribute to their overall biological effects.
Study on Antimicrobial Activity
In a study conducted by researchers at a pharmaceutical institute, a series of pyrrole derivatives were synthesized and screened for their antimicrobial properties. The findings indicated that compounds with benzodioxole moieties exhibited enhanced activity against various pathogens compared to those without such modifications .
Evaluation of Cytotoxicity
Another research effort focused on evaluating the cytotoxic effects of methyl (4Z)-4-(1,3-benzodioxol...) on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Key Observations :
- The benzodioxole group in the target compound contributes to π-π stacking interactions, which are absent in analogues with aliphatic substituents (e.g., 4-isopropylbenzylidene in ).
- The 3,4-dimethoxyphenylethyl chain introduces electron-donating groups that may enhance metabolic stability compared to simpler methoxy-substituted derivatives .
Physicochemical Properties
- Solubility : The target compound’s low aqueous solubility (predicted logP ~4.2) contrasts with ethyl ester analogues (e.g., logP ~3.8 for ), highlighting the impact of ester groups on hydrophilicity.
- Thermal Stability : Benzodioxole-containing derivatives typically display higher melting points (>150°C) compared to aliphatic-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
